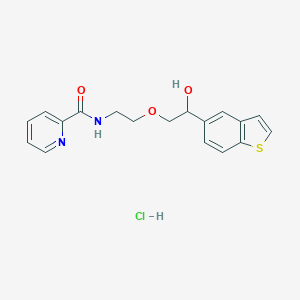

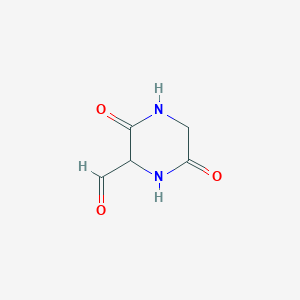

1-formamido-1H-pyrrole-2-carboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrroles, the class of compounds to which FPyC belongs, can be achieved through various methods . One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods involve the use of metal-catalyzed conversions of primary diols and amines .Molecular Structure Analysis

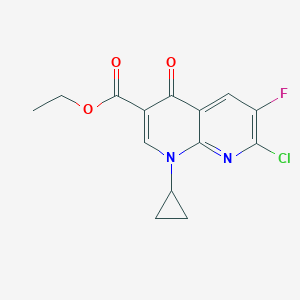

The molecular structure of FPyC consists of a pyrrole ring with a formamido group at the 1-position and a carboxamide group at the 2-position.Chemical Reactions Analysis

Pyrroles, including FPyC, can undergo a variety of chemical reactions . For instance, they can be N-substituted with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Applications De Recherche Scientifique

Crystal Structure and Asymmetric Units

Research on compounds closely related to 1-formamido-1H-pyrrole-2-carboxamide, such as 1-methyl-N-(2-{[(1-methyl-4-nitro-1H-pyrrol-2-yl)carbonyl]amino}ethyl)-4-nitro-1H-pyrrole-2-carboxamide dimethylformamide disolvate, provides insights into their crystallographic structures. These studies reveal the molecular and solvent arrangement within crystals, aiding in understanding compound stability and interactions (Liping Lu, Miaoli Zhu, Pin Yang, 2004).

Hydrogen Bonding and Molecular Interactions

Research has also explored the hydrogen bonding capabilities of pyrrole-2-carboxylic acid and related molecules. These studies are crucial for understanding the intermolecular interactions, which influence the formation of dimers and the impact of pyrrole pi-electron systems on these interactions. Such insights are vital for designing molecules with desired properties (R. Góra, S. J. Grabowski, J. Leszczynski, 2005).

Synthetic Chemistry Applications

Significant efforts have been dedicated to synthesizing and analyzing derivatives of pyrrole and imidazole containing the 1-formamido group. These compounds serve as intermediates for creating polyamides with potential applications in binding to DNA's minor groove. The synthetic routes and the structural analysis of these compounds provide a foundation for further exploration in medicinal chemistry and DNA targeting (Keith Mulder, et al., 2007).

Biological Activity and Molecular Analysis

Studies on the biological and electronic properties of closely related compounds, such as 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, shed light on their optical properties, vibrational analysis, and potential biological activities. These researches apply various theoretical methods to predict activity, providing a pathway for discovering new therapeutic agents (A. K. Pandey, V. N. Mishra, Vijay Singh, 2020).

Chemical Reactions and Methodology Development

Another area of application involves the development of new chemical reactions and methodologies, such as the FeCl3-promoted carboxamidation and cyclization of aryl isonitriles with formamides. This research contributes to the synthesis of phenanthridine-6-carboxamides, showcasing the versatility of reactions involving compounds similar to this compound (H. Tu, Yu-rong Liu, J. Chu, et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

1-formamidopyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-6(11)5-2-1-3-9(5)8-4-10/h1-4H,(H2,7,11)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZMXGIYBUJQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)N)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273572 | |

| Record name | 1-(Formylamino)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159326-70-2 | |

| Record name | 1-(Formylamino)-1H-pyrrole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159326-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Formylamino)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

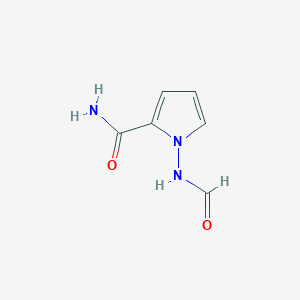

![4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114234.png)

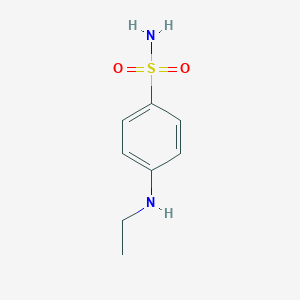

![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)

![Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B114258.png)